2-bromo-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one
Overview
Description
2-bromo-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one is a complex organic compound with the molecular formula C12H16BrNOS. This compound is characterized by the presence of a bromine atom, a methyl group, and a thieno[3,2-c]pyridine moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
The synthesis of 2-bromo-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one involves multiple steps. One common method includes the bromination of 3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield .
Chemical Reactions Analysis
2-bromo-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-bromo-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one involves its interaction with specific molecular targets. The bromine atom and the thieno[3,2-c]pyridine moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target .
Comparison with Similar Compounds
2-bromo-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one can be compared with similar compounds such as:
2-chloro-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one: Similar structure but with a chlorine atom instead of bromine.
3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one: Lacks the halogen atom, affecting its reactivity and applications.
2-bromo-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one: Similar structure but with a shorter carbon chain.
Properties
IUPAC Name |
2-bromo-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNOS/c1-8(2)11(13)12(15)14-5-3-10-9(7-14)4-6-16-10/h4,6,8,11H,3,5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWWPPHXMDNMFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2=C(C1)C=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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